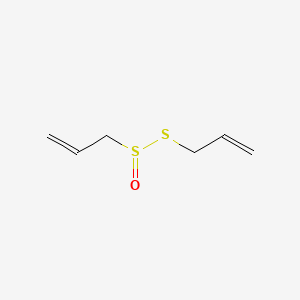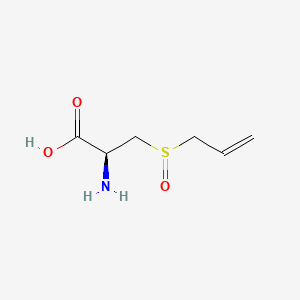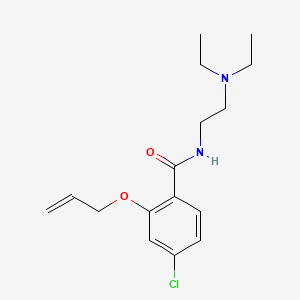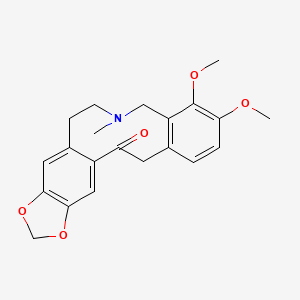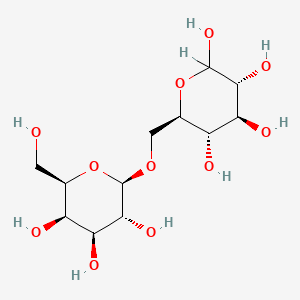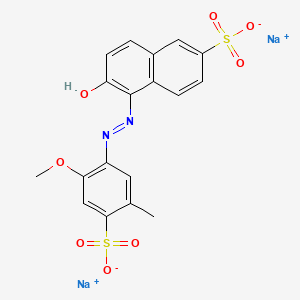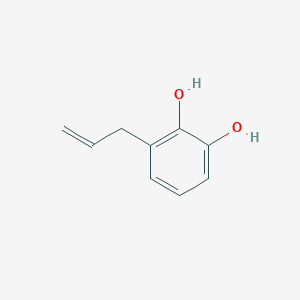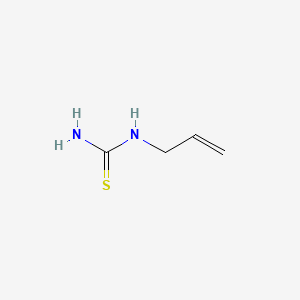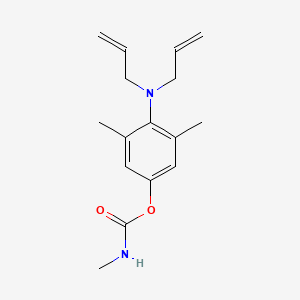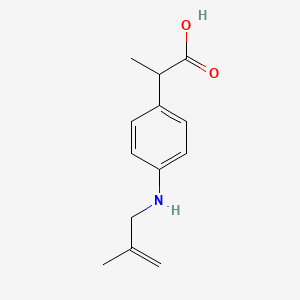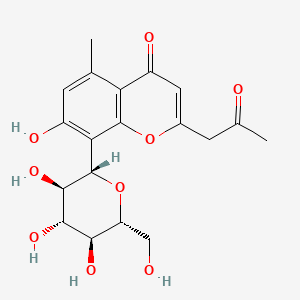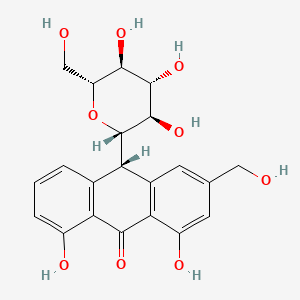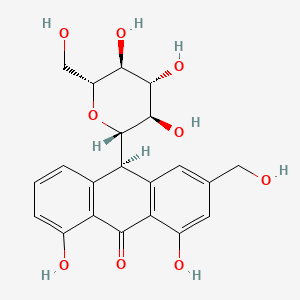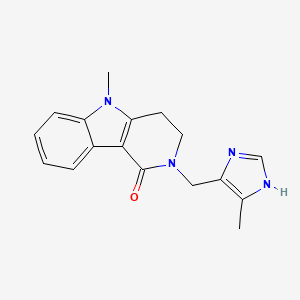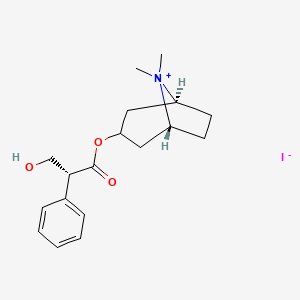
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atropine iodomethylate is a biochemical.
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives such as 8,8-dimethyl-8-azoniabicyclo[5.1.0] octane iodide has been studied, revealing its unique structural features like the cis-bridged aziridine ring and the distorted chair conformation of the cycloheptane ring (Trefonas & Towns, 1964).
2. Development of Muscarinic Antagonists
Compounds like (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide have been identified as potent muscarinic antagonists, suitable for treating conditions like COPD (Wan et al., 2009).
3. Exploration in Analgetic and Narcotic Antagonist Activities
Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, including derivatives of 8-Azoniabicyclo(3.2.1)octane, has shown potential in developing well-balanced antagonist-analgesic agents with low physical dependence capacity (Takeda et al., 1977).
4. Chemical Synthesis and Conformational Studies
The synthesis and study of various esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-carboxylic acid offer insights into their molecular conformation and potential chemical applications (Diez et al., 1991).
5. Novel Redox Reactions
Studies have shown that 8-Azoniabicyclo derivatives can engage in unique redox reactions, useful in synthesizing new compounds like CF3-containing 2-pyridone derivatives, displaying their versatility in organic chemistry (Sosnovskikh et al., 2003).
6. Application in Organic Syntheses
Research on derivatives like 1,2-diazabicyclo[2,2,2]octane highlights their role in synthesizing a range of bicyclic heterocycles, demonstrating their utility in organic chemistry syntheses (Mikhlina et al., 1969).
properties
CAS RN |
17444-28-9 |
|---|---|
Product Name |
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)- |
Molecular Formula |
C18H26INO3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H26NO3.HI/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m0./s1 |
InChI Key |
CVWRJQHABQDGRP-NHKWWXMUSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.[I-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



